molecular formula C21H21FN2O3S B2849594 7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2309799-15-1

7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2849594
CAS No.: 2309799-15-1
M. Wt: 400.47
InChI Key: CVLPCQYCCCEZIK-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a unique combination of a thiazepane ring, an indole moiety, and a fluorophenyl group

Scientific Research Applications

7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the fluorophenyl group and the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone: This compound shares the thiazepane ring and fluorophenyl group but differs in the presence of a pyridinylthio group instead of the indole moiety.

    1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)butan-1-one: This compound has a similar structure but features a butanone group instead of the indole moiety.

Uniqueness

7-(2-fluorophenyl)-4-[2-(1H-indol-3-yl)acetyl]-1lambda6,4-thiazepane-1,1-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the indole moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c22-18-7-3-1-6-17(18)20-9-10-24(11-12-28(20,26)27)21(25)13-15-14-23-19-8-4-2-5-16(15)19/h1-8,14,20,23H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLPCQYCCCEZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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